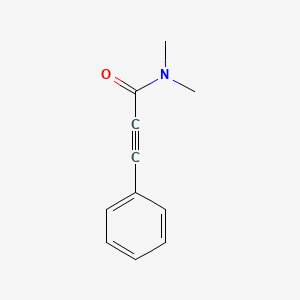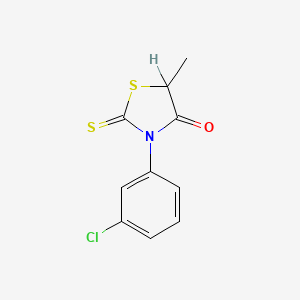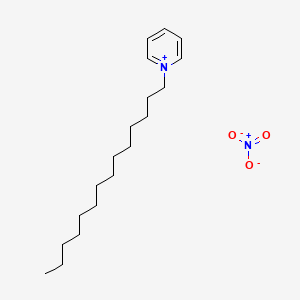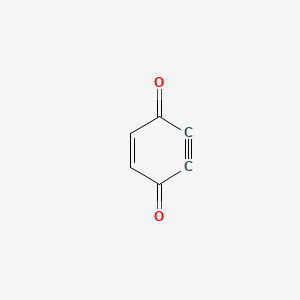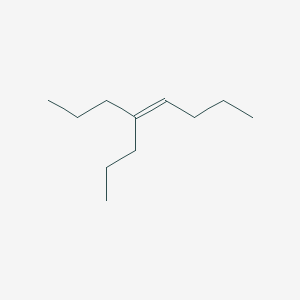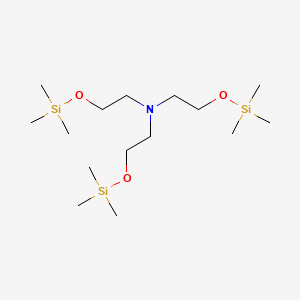
Nitrilotris(ethyleneoxy)tris(trimethylsilane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nitrilotris(ethyleneoxy)tris(trimethylsilane) is a complex organosilicon compound with the molecular formula C15H39NO3Si3 This compound is characterized by the presence of three trimethylsilane groups attached to a central nitrogen atom through ethyleneoxy linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Nitrilotris(ethyleneoxy)tris(trimethylsilane) typically involves the reaction of trimethylsilyl chloride with a suitable nitrogen-containing precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves multiple steps, including the formation of intermediate compounds, which are then converted to the final product through further reactions.
Industrial Production Methods
Industrial production of Nitrilotris(ethyleneoxy)tris(trimethylsilane) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize impurities.
Análisis De Reacciones Químicas
Types of Reactions
Nitrilotris(ethyleneoxy)tris(trimethylsilane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler organosilicon compounds.
Substitution: The trimethylsilane groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield siloxanes, while substitution reactions can produce a variety of functionalized organosilicon compounds.
Aplicaciones Científicas De Investigación
Nitrilotris(ethyleneoxy)tris(trimethylsilane) has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.
Biology: The compound is utilized in the modification of biomolecules and in the development of novel biomaterials.
Industry: The compound is used in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Nitrilotris(ethyleneoxy)tris(trimethylsilane) involves its interaction with specific molecular targets and pathways. The trimethylsilane groups can interact with various functional groups in target molecules, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, thereby exerting specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Tris(trimethylsilyl)amine: This compound has a similar structure but lacks the ethyleneoxy linkages.
Triethanolamine, 3TMS derivative: Another related compound with different functional groups attached to the nitrogen atom.
Uniqueness
Nitrilotris(ethyleneoxy)tris(trimethylsilane) is unique due to the presence of ethyleneoxy linkages, which impart distinct chemical properties and reactivity. This makes it particularly useful in applications where specific interactions with target molecules are required.
Propiedades
Número CAS |
20836-42-4 |
|---|---|
Fórmula molecular |
C15H39NO3Si3 |
Peso molecular |
365.73 g/mol |
Nombre IUPAC |
2-trimethylsilyloxy-N,N-bis(2-trimethylsilyloxyethyl)ethanamine |
InChI |
InChI=1S/C15H39NO3Si3/c1-20(2,3)17-13-10-16(11-14-18-21(4,5)6)12-15-19-22(7,8)9/h10-15H2,1-9H3 |
Clave InChI |
HENDLKHWFJNWGE-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OCCN(CCO[Si](C)(C)C)CCO[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


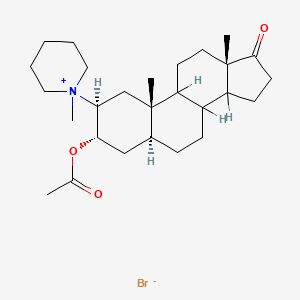

![1,6-Diazabicyclo[4.3.1]decane](/img/structure/B14704343.png)
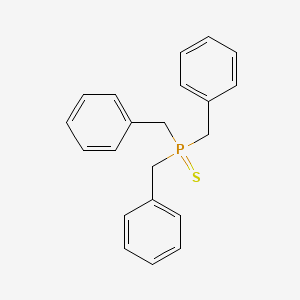
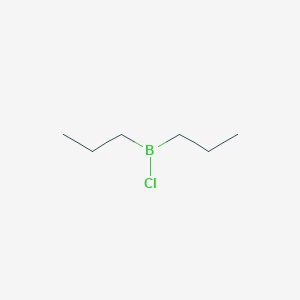

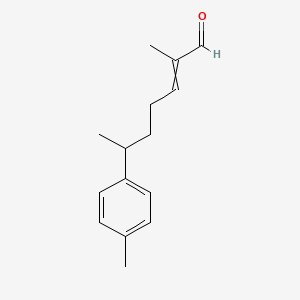
![6-Methyl[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B14704378.png)
